![molecular formula C13H26N2O B7567413 N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
N-[3-(4-methylpiperidin-1-yl)propyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methylpiperidin-1-yl)propyl]butanamide, commonly known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties.
作用機序
MPHP acts by inhibiting the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is responsible for the stimulant effects of MPHP. Additionally, MPHP has been found to bind to the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP include increased heart rate, blood pressure, and body temperature. It also leads to an increase in the levels of dopamine and other neurotransmitters in the brain, which can result in feelings of euphoria, increased energy, and improved cognitive function.
実験室実験の利点と制限
The advantages of using MPHP in lab experiments include its potent stimulant effects and its ability to increase the levels of dopamine in the brain. However, the limitations of using MPHP in lab experiments include its potential for abuse and its lack of selectivity for dopamine receptors.
将来の方向性
Future research on MPHP should focus on its potential therapeutic uses, including its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, more research is needed to understand the long-term effects of MPHP use and its potential for addiction. Finally, the development of more selective dopamine reuptake inhibitors may provide a safer alternative to MPHP for use in lab experiments and potential therapeutic applications.
合成法
The synthesis of MPHP involves a multi-step process that includes the reaction of 4-methylpiperidine with 3-bromopropionyl chloride to form 3-(4-methylpiperidin-1-yl)propionyl chloride. This intermediate is then reacted with butylamine to yield MPHP. The purity of the final product can be improved by recrystallization.
科学的研究の応用
MPHP has been used in scientific research to investigate its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is responsible for the stimulant effects of MPHP.
特性
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-13(16)14-8-4-9-15-10-6-12(2)7-11-15/h12H,3-11H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBZXVIOWRQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCN1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(furan-2-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7567335.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
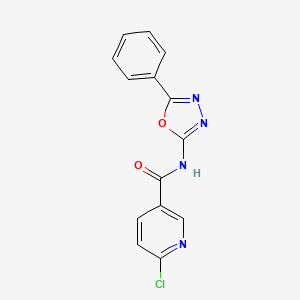
![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
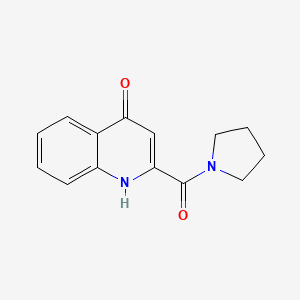

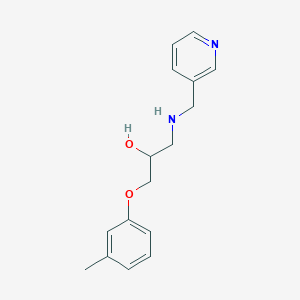
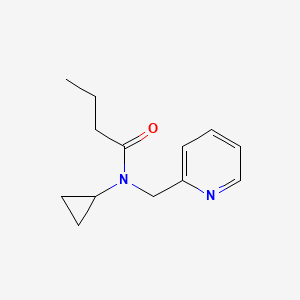
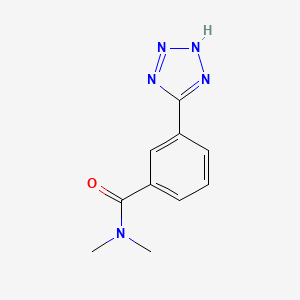
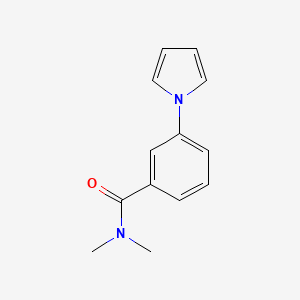
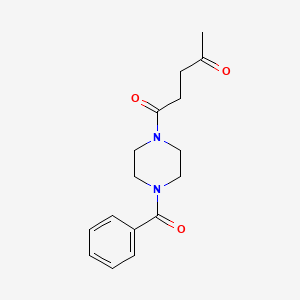
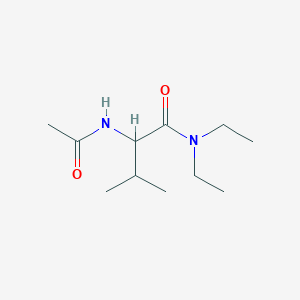
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)